(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride
Description
“(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride” is a bicyclic amine derivative featuring a norbornane backbone (bicyclo[2.2.1]heptane) substituted with three methyl groups and a pyridin-2-ylmethylamine moiety. The compound’s stereochemistry (1R,2R,4R) is critical for its physicochemical and biological properties. As a dihydrochloride salt, it offers enhanced solubility and stability compared to its free base form. This compound is structurally related to camphor-derived amines, which are known for their roles in medicinal chemistry, particularly in targeting receptors such as nicotinic acetylcholine receptors (nAChRs) and free fatty acid receptor 1 (FFAR1) .
Properties
Molecular Formula |
C16H26Cl2N2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(1R,2R,4R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-15(2)12-7-8-16(15,3)14(10-12)18-11-13-6-4-5-9-17-13;;/h4-6,9,12,14,18H,7-8,10-11H2,1-3H3;2*1H/t12-,14-,16+;;/m1../s1 |
InChI Key |
SUSSVOWMIIIKOC-GFZASXJASA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2NCC3=CC=CC=N3.Cl.Cl |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=CC=N3)C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure, followed by the introduction of the pyridin-2-ylmethyl group and the amine functionality. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in targeting specific receptors or enzymes.
Industry
In industrial applications, the compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing and material science.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride is a bicyclic amine compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H26Cl2N2 |
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | (1R,2R,4R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine; dihydrochloride |
| InChI Key | SUSSVOWMIIIKOC-GFZASXJASA-N |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It is hypothesized that the compound may act as a ligand for certain neurotransmitter receptors or enzymes involved in metabolic pathways. The precise molecular targets and signaling pathways remain to be fully elucidated through further research.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neurotransmitter Modulation : Initial studies suggest potential modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Anti-inflammatory Properties : Some preliminary findings indicate that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The compound has shown promise in scavenging free radicals in vitro, suggesting potential antioxidant properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Neuropharmacological Assessment
A study conducted on animal models assessed the effects of the compound on behavior related to anxiety and depression. Results indicated that administration of the compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test.
Study 2: Inflammatory Response
In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Study 3: Antioxidant Activity
A study evaluating the antioxidant capacity of this compound using DPPH and ABTS assays revealed that it exhibited significant free radical scavenging activity compared to standard antioxidants.
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for potential applications in drug development:
- CNS Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating disorders such as depression and anxiety.
- Inflammatory Diseases : The anti-inflammatory properties suggest potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Comparison with Similar Compounds
Core Bicyclic Framework
The norbornane backbone is shared among several analogues, but substitutions and stereochemistry differentiate their activities:
Substituent Variations
- Molecular weight: 324.85 g/mol .
- N-(2,4-Dichlorophenylmethyl) derivative (CAS 24629-67-2): Chlorine atoms improve lipophilicity and may influence halogen bonding. Molecular weight: 324.85 g/mol .
- Thiophene-linked carboxyethylphenoxy derivative (Molbank M1617): Incorporates a carboxylic acid group, enhancing solubility and FFAR1 binding (IC₅₀: 1.2 µM) .
Physicochemical Properties
Notes:
- The dihydrochloride salt of the target compound exhibits superior aqueous solubility compared to neutral or mono-salt derivatives.
- LogP values correlate with substituent hydrophobicity; chlorinated and nitro-substituted variants are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
